molecular formula C8H5F2NO2S B2914171 [(2,5-Difluorophenyl)sulfonyl]acetonitrile CAS No. 1153970-94-5

[(2,5-Difluorophenyl)sulfonyl]acetonitrile

Cat. No. B2914171
CAS RN: 1153970-94-5
M. Wt: 217.19
InChI Key: QJOGDNXOORYWJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[(2,5-Difluorophenyl)sulfonyl]acetonitrile” is a chemical compound with the molecular formula C8H5F2NO2S . It is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of “[(2,5-Difluorophenyl)sulfonyl]acetonitrile” consists of a sulfonyl group attached to a 2,5-difluorophenyl group and an acetonitrile group . The molecular weight of the compound is 217.19.


Physical And Chemical Properties Analysis

“[(2,5-Difluorophenyl)sulfonyl]acetonitrile” has a molecular weight of 217.19. Other physical and chemical properties such as melting point, boiling point, density, and solubility are not provided in the search results .

Scientific Research Applications

Material Science and Electrochemistry

[(2,5-Difluorophenyl)sulfonyl]acetonitrile might find relevance in the development of advanced materials and electrochemical applications. For instance, the electropolymerization of metallopolymer films from ionic liquids, a process significantly faster than in conventional solvents like acetonitrile, highlights the importance of solvent choice in polymer film formation and electrochemical properties (Venkatanarayanan et al., 2008). Such studies underscore the potential for using [(2,5-Difluorophenyl)sulfonyl]acetonitrile in creating materials with unique electrochemical and photonic properties.

Analytical Chemistry

In analytical chemistry, techniques that improve the selectivity and sensitivity of chemical analyses, such as the enhanced separation and quantification of polyfluoroalkyl chemicals (PFCs) in complex matrices, underscore the importance of the solvent medium. Acetonitrile, for example, is used to eliminate interferences and increase sensitivity in the analysis of PFCs (Kato et al., 2011). This suggests that compounds like [(2,5-Difluorophenyl)sulfonyl]acetonitrile could play a crucial role in the development of more refined analytical methodologies.

Environmental Chemistry

Research on the transfer of pollutants like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS) from soil to plants demonstrates the critical need for accurate detection and analysis of environmental contaminants. Studies employing acetonitrile for liquid-extraction and cleanup processes in the analysis of such contaminants in agricultural contexts highlight the solvent's utility in environmental chemistry (Lechner & Knapp, 2011). This further implicates the potential relevance of [(2,5-Difluorophenyl)sulfonyl]acetonitrile in environmental monitoring and cleanup efforts.

Organic Synthesis and Catalysis

The field of organic synthesis also benefits from the nuanced application of specific compounds and solvents. For example, the nucleophilic fluorination reactions that start from aqueous fluoride ion solutions in acetonitrile illustrate the intricate balance between solvent, reagent, and substrate in achieving desired chemical transformations (Zhao & Gabbaï, 2011). Such research underscores the importance of chemical precursors like [(2,5-Difluorophenyl)sulfonyl]acetonitrile in facilitating specific organic transformations.

Safety and Hazards

The safety and hazards associated with “[(2,5-Difluorophenyl)sulfonyl]acetonitrile” are not specified in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

2-(2,5-difluorophenyl)sulfonylacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO2S/c9-6-1-2-7(10)8(5-6)14(12,13)4-3-11/h1-2,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJOGDNXOORYWJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)CC#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,5-Difluorophenyl)sulfonyl]acetonitrile

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